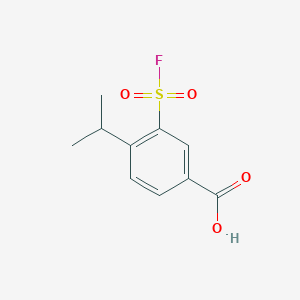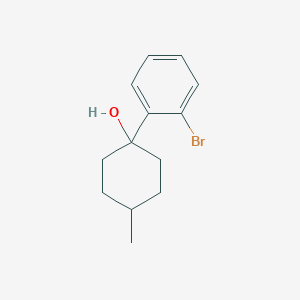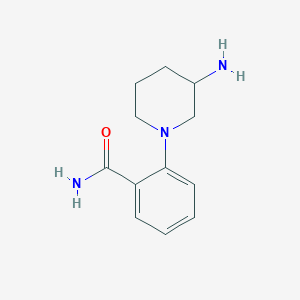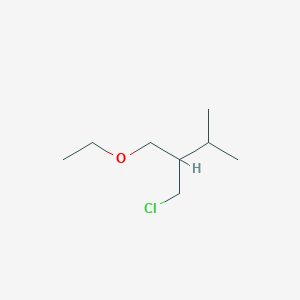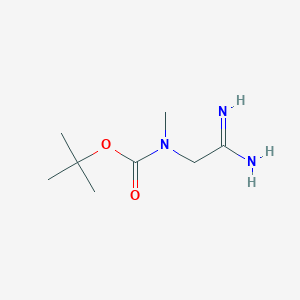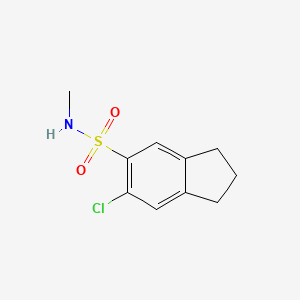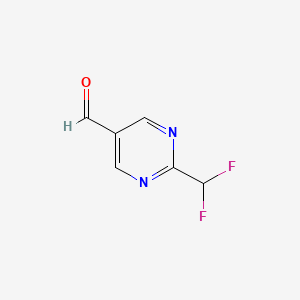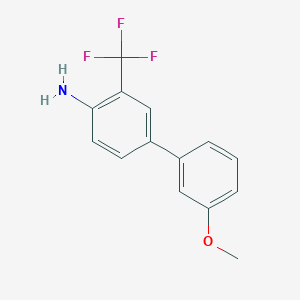
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an aniline moiety
Méthodes De Préparation
The synthesis of 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, often using halogenating agents or other electrophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding due to its unique structural features.
Mécanisme D'action
The mechanism by which 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the methoxy and aniline groups, enables the compound to bind to specific sites on target molecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Methoxy-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methoxy groups but differs in the position of these groups on the aromatic ring.
2-(Trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxyaniline: Contains the methoxy group but lacks the trifluoromethyl group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C14H12F3NO |
|---|---|
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-4-2-3-9(7-11)10-5-6-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3 |
Clé InChI |
UCLSADIANOEFKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)


